3-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23-13-6-4-5-11(9-13)16(19)17-14-8-7-12(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXPSAZTNAMJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves a multi-step process. One common route includes the following steps:
Nitration: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-2-nitrobenzene.
Sulfurization: The nitro compound is then subjected to a reaction with ethanethiol in the presence of a base such as sodium hydroxide to introduce the ethylsulfanyl group, forming 4-methoxy-2-nitrophenyl ethyl sulfide.
Amidation: Finally, the ethylsulfanyl derivative is reacted with benzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
The compound 3-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a member of the class of benzamides that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, synthesizing data from diverse sources to provide a comprehensive overview.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit the proliferation of various cancer cell lines. Research suggests that the nitro group may enhance the cytotoxicity by inducing apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in cell cycle regulation .
Antimicrobial Properties
The sulfonamide moiety in this compound is known for its antimicrobial activity. Sulfonamides are widely recognized for their effectiveness against a range of bacterial infections. In vitro studies have demonstrated that similar compounds can inhibit bacterial growth by targeting bacterial dihydropteroate synthase, a critical enzyme in folate synthesis . This suggests that this compound could potentially serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds containing the benzamide structure have also been investigated for their anti-inflammatory properties. The presence of the methoxy and nitro groups may modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .
Case Study 1: Anticancer Evaluation
A study evaluating similar benzamide derivatives found that compounds with nitro substituents showed enhanced anticancer activity against human breast cancer cells (MCF-7). The study reported IC values significantly lower than those of standard chemotherapeutics, indicating potent activity .
Case Study 2: Antimicrobial Testing
In another investigation, a series of sulfonamide derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The ethylsulfanyl and nitro groups play crucial roles in the compound’s binding affinity and specificity. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
- Structural Similarity : Shares the N-(4-methoxy-2-nitrophenyl) group but replaces the 3-ethylsulfanyl with a 4-bromo substituent.
- Electronic Differences : Bromine’s inductive electron-withdrawing effect contrasts with the sulfur atom’s electron-donating capability in the thioether group.
- Crystallography : The title compound in exhibits two molecules per asymmetric unit, suggesting distinct packing interactions compared to 3-(ethylsulfanyl) derivatives.
4-Nitro-N-(3-Nitrophenyl)Benzamide
- Substituents : Features nitro groups at both the benzamide (4-position) and aniline (3-position) rings.
- Electronic Profile : Enhanced electron-withdrawing effects due to dual nitro groups, reducing solubility in polar solvents compared to the target compound’s methoxy-nitro combination.
2-Hydroxy-N-(4-Methylphenyl)Benzamide
- Biological Implications : Hydroxyl groups often enhance bioavailability but may reduce metabolic stability compared to ethylsulfanyl.
Functional Group Variations in Sulfur-Containing Analogues
4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
- Sulfonamide vs.
- Thiazole Ring : Introduces aromatic heterocyclic character, which may enhance π-π stacking interactions absent in the target compound.
3-Ethoxy-N-(4-{[(5-Methyl-3-Isoxazolyl)Amino]Sulfonyl}Phenyl)Benzamide
- Ethoxy vs.
- Isoxazole Sulfonamide : Adds a heterocyclic sulfonamide moiety, which could confer unique biological activity (e.g., antimicrobial or enzyme inhibition).
Comparative Data Tables
Table 1: Structural and Electronic Comparison
*LogP estimated using fragment-based methods.
Biological Activity
3-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Benzamide Backbone : A common structure in pharmacologically active compounds.
- Ethylsulfanyl Group : This moiety may enhance lipophilicity and influence the compound's interaction with biological targets.
- Methoxy Group : Often associated with improved solubility and bioavailability.
- Nitro Group : Known to participate in redox reactions, potentially leading to reactive intermediates that can interact with cellular components.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar benzamide derivatives have shown the ability to modulate enzyme activity linked to inflammatory responses and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell walls or interference with metabolic processes.
- Anticancer Properties : The presence of the nitro group may facilitate the formation of reactive species that induce apoptosis in cancer cells. Compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines .
Case Studies and Experimental Data
Several studies have investigated the biological activities of structurally related compounds, providing insights into the potential effects of this compound:
- Antiviral Activity : Research on N-phenylbenzamide derivatives has shown broad-spectrum antiviral effects against viruses such as HIV and HCV, indicating that modifications in the benzamide structure can enhance antiviral efficacy by increasing intracellular levels of antiviral proteins like APOBEC3G .
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
